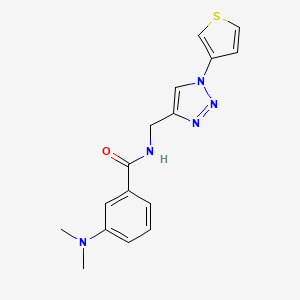
3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMAMTB, and it is a member of the benzamide family of compounds. The unique structure of DMAMTB has led to extensive research into its synthesis, mechanism of action, and potential therapeutic uses.
作用机制
The mechanism of action of DMAMTB is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in cancer cell growth and inflammation. DMAMTB has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
DMAMTB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to have anti-inflammatory effects in animal models of inflammation. DMAMTB has also been shown to have a favorable toxicity profile, with no significant toxicity observed in animal studies.
实验室实验的优点和局限性
One of the main advantages of DMAMTB for lab experiments is its potent anti-cancer and anti-inflammatory properties. This makes it an attractive candidate for the development of new drugs for the treatment of these diseases. However, one limitation of DMAMTB is its relatively complex structure, which can make synthesis and purification challenging. Additionally, more research is needed to fully understand the mechanism of action of DMAMTB, which could limit its potential therapeutic applications.
未来方向
There are several potential future directions for research on DMAMTB. One area of research could focus on the development of new synthesis methods that are more efficient and scalable. Another area of research could focus on the development of new drugs based on the structure of DMAMTB that have improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of DMAMTB, which could lead to the development of new drugs that target key signaling pathways involved in cancer cell growth and inflammation.
合成方法
DMAMTB can be synthesized using a variety of methods, including the one-pot reaction of 3-bromo-N,N-dimethylaniline with 1-(3-thiophenyl)-1H-1,2,3-triazole-4-carbaldehyde in the presence of a base. The resulting product can be purified using standard chromatographic techniques to obtain pure DMAMTB. Other methods of synthesis have also been reported in the literature, including the use of palladium-catalyzed coupling reactions.
科学研究应用
DMAMTB has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and anti-cancer properties. In particular, DMAMTB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These properties make DMAMTB an attractive candidate for the development of new anti-cancer and anti-inflammatory drugs.
属性
IUPAC Name |
3-(dimethylamino)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-20(2)14-5-3-4-12(8-14)16(22)17-9-13-10-21(19-18-13)15-6-7-23-11-15/h3-8,10-11H,9H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPOTIOHIDJHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(1-Methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2565250.png)
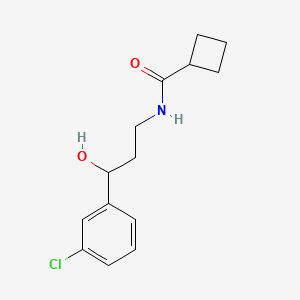
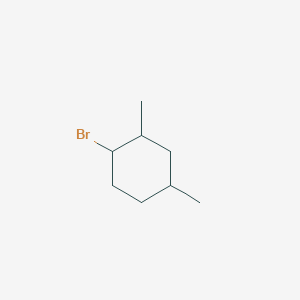

![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2565261.png)
![7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2565262.png)


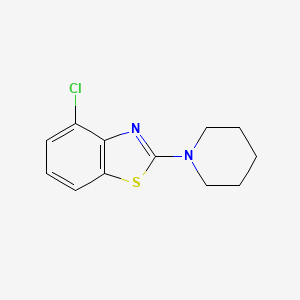
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(trifluoromethyl)benzyl)acetamide](/img/structure/B2565267.png)

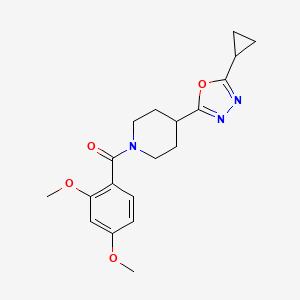
![3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2565272.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2565273.png)